molecular formula C17H19N5O2S B2867381 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 877634-81-6

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

カタログ番号: B2867381
CAS番号: 877634-81-6
分子量: 357.43
InChIキー: GUKHMVVGYOTJFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a furan-2-yl group and at the 3-position with a sulfanyl-linked 1-(4-methylpiperidin-1-yl)ethan-1-one moiety. The triazolopyridazine scaffold is known for its heterocyclic aromaticity, enabling π-π stacking interactions, while the furan ring contributes electron-rich properties. This structure suggests applications in medicinal chemistry, particularly for central nervous system (CNS) targets due to the piperidine moiety’s ability to cross the blood-brain barrier.

特性

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-12-6-8-21(9-7-12)16(23)11-25-17-19-18-15-5-4-13(20-22(15)17)14-3-2-10-24-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKHMVVGYOTJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves multiple steps, typically starting with the preparation of the triazolopyridazine core. The synthetic route may include the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.

    Introduction of the Furyl Group: The furyl group is introduced through a substitution reaction, often using a furyl halide and a suitable base.

    Attachment of the Piperidinyl Group: The piperidinyl group is attached via a nucleophilic substitution reaction, using a piperidinyl derivative and appropriate reaction conditions.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

化学反応の分析

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and bases.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

作用機序

The mechanism of action of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Research Findings and Discussion

  • Structural-Activity Relationship (SAR) : Replacement of 4-methylphenyl (877634-23-6) with furan-2-yl may enhance metabolic stability due to furan’s resistance to oxidative degradation.
  • Solubility Challenges : The target compound’s low solubility (predicted <5 µg/mL) could limit oral bioavailability, necessitating formulation strategies (e.g., salt forms, co-solvents).
  • Toxicity Gaps: No direct evidence links triazolopyridazines to carcinogenicity, but furan derivatives are hepatotoxic at high doses, warranting further safety studies.

生物活性

The compound 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The compound features a unique combination of a furan ring, a triazole moiety, and a pyridazine derivative. Its structural complexity allows for various interactions with biological targets.

PropertyDescription
IUPAC Name 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Molecular Formula C16H18N6O2S
CAS Number 894067-72-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Formation of the Triazolopyridazine Core : Cyclization of appropriate precursors.
  • Introduction of the Furyl Group : Substitution using a furyl halide.
  • Attachment of the Piperidinyl Group : Nucleophilic substitution with a piperidinyl derivative.
  • Final Assembly : Coupling of intermediates to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacteria and fungi. The compound's structural components may enhance its interaction with microbial targets.

Anticancer Activity

A study explored the anticancer potential of similar triazole-based compounds through drug library screening on multicellular spheroids. The results suggested that modifications in the triazole structure could lead to enhanced anticancer properties, indicating that our compound may also possess similar activities due to its structural features .

Neuropharmacological Effects

Furan-containing compounds have been reported to exhibit antidepressant and anxiolytic effects. For example, derivatives with furan rings have shown MAO inhibitory action and significant antidepressant activity . This suggests that our compound may also influence neuropharmacological pathways.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. The presence of specific functional groups can enhance or diminish their potency against various biological targets. Understanding these relationships is crucial for optimizing the pharmacological profiles of such compounds .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, compounds similar to our target demonstrated antimicrobial activities against both drug-sensitive and drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The most active derivatives had EC50 values significantly lower than standard antibiotics .

Case Study 2: Anticancer Screening

A recent investigation into novel anticancer agents highlighted the potential of triazole-based compounds in targeting cancer cells effectively. The study utilized multicellular spheroids to evaluate the cytotoxic effects of various derivatives, showing promising results for those structurally related to our compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。